Iloperidone Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Iloperidone and Its Receptor Antagonism
Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).
Development and Validation of Analytical Methods
The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).
Genetic Associations with Iloperidone Efficacy
Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).
Synthesis and Production Processes
The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).
Safety And Hazards
properties
CAS RN |
170170-50-0 |
---|---|
Product Name |
Iloperidone Impurity 3 |
Molecular Formula |
C24H28FNO5 |
Molecular Weight |
429.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.